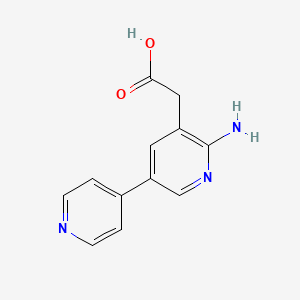
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid is a complex organic compound featuring a pyridine ring system. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-chloropyridine with a suitable amine under controlled conditions to form the desired pyridine derivative. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but differs in functional groups.
2-(pyridin-4-yl)acetic acid: Shares the pyridine ring but lacks the amino group.
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Contains a methyl group, altering its chemical properties.
Uniqueness
2-(2-Amino-5-pyridin-4-ylpyridin-3-yl)acetic acid is unique due to its specific arrangement of functional groups, which allows it to participate in a broader range of chemical reactions and interact with a variety of biological targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
1227580-16-6 |
|---|---|
Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
2-(2-amino-5-pyridin-4-ylpyridin-3-yl)acetic acid |
InChI |
InChI=1S/C12H11N3O2/c13-12-9(6-11(16)17)5-10(7-15-12)8-1-3-14-4-2-8/h1-5,7H,6H2,(H2,13,15)(H,16,17) |
InChI Key |
HMVGOCIKJNUTCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=C(N=C2)N)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















